3-Hydroxy-2,5-dimethylhexanoic acid
Description
Contextualization within Branched-Chain Hydroxycarboxylic Acids
3-Hydroxy-2,5-dimethylhexanoic acid belongs to the family of hydroxycarboxylic acids, which are organic acids containing both a hydroxyl and a carboxylic acid functional group. bldpharm.com More specifically, it is classified as a branched-chain hydroxycarboxylic acid due to the presence of methyl groups along its carbon chain. The position of the hydroxyl group relative to the carboxyl group is a key determinant of the chemical behavior of these acids. rsc.org
Branched-chain acids, in general, exhibit physical properties that differ from their straight-chain counterparts. For instance, branching typically lowers the melting point of a carboxylic acid. This class of compounds is significant in various fields, from the manufacturing of lubricants and cosmetics to their roles as intermediates in organic synthesis. cymitquimica.com
Significance and Scope of Academic Research on the Compound
Despite its clear chemical definition, dedicated academic research focusing exclusively on this compound is notably limited. A comprehensive search of scientific literature and patent databases does not reveal extensive studies on its synthesis, biological activity, or specific applications. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes. sigmaaldrich.combldpharm.com
The significance of this compound in the broader research context is therefore currently undefined. Its structural similarity to other branched-chain hydroxycarboxylic acids that have been investigated suggests potential avenues for future research, but as of now, it remains a relatively unexplored molecule.
Overview of Current Research Landscape
The current research landscape for this compound itself is sparse. However, research into its isomers and related compounds provides a contextual framework. For instance, studies and patents exist for compounds like 3-hydroxy-2,4-dimethylhexanoic acid and 3-hydroxy-5,5-dimethylhexanoic acid, which are investigated for various applications. nih.govnih.gov Research on such related molecules often involves their synthesis and potential biological activities. orgsyn.org It is plausible that this compound could serve as a building block or a reference compound in future studies within organic chemistry or material science, but currently, it does not feature prominently in published research.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUDLCCHUMCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Diastereomerism
Elucidation and Characterization of Diastereomeric Forms of 3-Hydroxy-2,5-dimethylhexanoic Acid
This compound possesses two chiral centers, at the C2 and C3 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The systematic study of these diastereomers involves their separation and characterization, often through chromatographic techniques and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
While specific experimental data on the separation and characterization of the diastereomers of this compound are not extensively detailed in publicly available literature, the principles of such analyses are well-established. The different spatial arrangements of the methyl and hydroxyl groups in the diastereomers would result in distinct spectroscopic signatures. For instance, the coupling constants between protons on C2 and C3 in the ¹H NMR spectrum would be expected to differ, reflecting the different dihedral angles in the various stereoisomers.
Enantiomeric Considerations and Chiral Centers
The two chiral centers in this compound are the carbon atom at position 2, which is substituted with a hydrogen atom, a methyl group, a carboxyl group, and the rest of the carbon chain, and the carbon atom at position 3, which is bonded to a hydrogen atom, a hydroxyl group, the C2 part of the chain, and the C4 part of the chain.
The presence of these two chiral centers means that the molecule can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. Enantiomers are non-superimposable mirror images of each other and typically have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
The absolute configuration of each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. The determination of the absolute configuration of each stereoisomer would require either enantioselective synthesis from a chiral precursor of known configuration or X-ray crystallography of a suitable crystalline derivative.
Impact of Stereochemistry on Molecular Interactions and Synthetic Strategies
The specific three-dimensional arrangement of the functional groups in each stereoisomer of this compound will have a profound impact on its molecular interactions. For example, the ability of the molecule to bind to a biological receptor or an enzyme active site would be highly dependent on its stereochemistry. The precise spatial positioning of the hydroxyl and carboxyl groups, as well as the hydrophobic methyl groups, would determine the strength and nature of intermolecular interactions such as hydrogen bonding and van der Waals forces.
From a synthetic standpoint, the control of stereochemistry is a central challenge. The synthesis of a single, desired stereoisomer of this compound would necessitate the use of stereoselective synthetic methods. This could involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. Diastereoselective reactions, such as aldol (B89426) additions, could be employed to control the relative stereochemistry between the C2 and C3 centers. Subsequent separation of diastereomers or enantiomers would then yield the pure stereoisomers. The choice of synthetic strategy would be dictated by the desired stereoisomer and the required level of enantiomeric and diastereomeric purity.
Advanced Synthetic Methodologies
Chemical Synthesis Approaches
Modern organic synthesis provides a powerful toolkit for the construction of complex molecules like 3-Hydroxy-2,5-dimethylhexanoic acid with high levels of stereocontrol. These approaches range from diastereoselective reactions to highly specific asymmetric syntheses.
The structure of this compound contains two chiral centers, which means four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of specific diastereomers is most commonly achieved through substrate-controlled diastereoselective reactions, particularly aldol (B89426) additions.
A well-established method involves the use of chiral auxiliaries, such as Evans' oxazolidinones. nih.gov For example, a propionyl oxazolidinone can be converted into its boron or titanium enolate and then reacted with isovaleraldehyde (B47997) (3-methylbutanal). The facial bias created by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a specific diastereomer of the aldol adduct. The choice of the specific Evans auxiliary enantiomer—(4R,5S) or (4S,5R)—and the reaction conditions can be tuned to favor the formation of either syn or anti diastereomers. nih.govnih.gov
Subsequent cleavage of the chiral auxiliary from the aldol product yields the desired this compound diastereomer. The different diastereomers can often be separated by standard chromatographic techniques like silica (B1680970) gel chromatography due to their different physical properties. nih.gov A similar strategy has been successfully employed in the synthesis of the four diastereomers of the related 3-hydroxy-2,4,6-trimethylheptanoic acid, starting from (+)- and (-)-pseudoephedrine (B34784) propionamide, which serves as the chiral auxiliary. nih.gov
Table 1: Possible Diastereomers of this compound
| Stereochemical Configuration | Relationship |
| (2R, 3R) | Enantiomer of (2S, 3S) |
| (2S, 3S) | Enantiomer of (2R, 3R) |
| (2R, 3S) | Enantiomer of (2S, 3R) |
| (2S, 3R) | Enantiomer of (2R, 3S) |
This table is interactive. Click on the headers to sort.
Achieving enantiopure forms of this compound requires asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer over the other. This can be achieved through several strategies. benthamscience.com
Chiral Auxiliary-Based Methods : As mentioned above, the Evans asymmetric aldol reaction is a powerful tool. nih.gov By selecting a specific enantiomer of the oxazolidinone auxiliary, one can synthesize a product with high enantiomeric excess (ee). For instance, reacting the Z-enolate derived from (R)-4-benzyl-2-oxazolidinone-N-propionamide with isovaleraldehyde would predictably yield the (2S, 3R) diastereomer. Hydrolytic removal of the auxiliary then provides the enantiomerically enriched (2S, 3R)-3-hydroxy-2,5-dimethylhexanoic acid. nih.gov
Chiral Catalyst-Based Methods : An alternative to stoichiometric chiral auxiliaries is the use of chiral catalysts. Asymmetric aldol reactions, such as the Mukaiyama aldol reaction, can be rendered enantioselective by using a chiral Lewis acid catalyst. This approach is often more atom-economical.
Asymmetric Reduction : Another key strategy involves the asymmetric reduction of a β-keto ester precursor, 3-oxo-2,5-dimethylhexanoic acid ester. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with catalysts like those based on Ruthenium-BINAP complexes. benthamscience.com The choice of catalyst enantiomer determines which enantiomer of the hydroxyl group (R or S) is formed.
The synthesis of this compound necessitates a robust protecting group strategy to mask the reactive hydroxyl and carboxylic acid functionalities during various synthetic steps. jocpr.comresearchgate.net
Hydroxyl Group Protection : The secondary hydroxyl group is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. utsouthwestern.edu These groups are introduced using the corresponding silyl chloride and a base like imidazole. They are stable to a wide range of reaction conditions, including organometallic reagents and many oxidation/reduction conditions, but can be readily removed under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu
Carboxylic Acid Protection : The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its acidic proton from interfering with base-mediated reactions like enolate formation. In chiral auxiliary-based methods, the oxazolidinone itself serves as a protected form of the carboxylic acid, which is liberated in the final hydrolytic step. nih.govnih.gov For syntheses not employing such auxiliaries, a benzyl ester is a common choice, as it can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups.
The selection of protecting groups must be orthogonal, meaning one group can be removed without affecting the other, allowing for selective manipulation of the different functional groups within the molecule. researchgate.net
Different synthetic routes to this compound can be compared based on several key metrics.
Table 2: Comparative Analysis of Major Synthetic Strategies
| Synthetic Strategy | Typical Efficiency (Yield) | Selectivity (dr/ee) | Scalability | Key Considerations |
| Chiral Auxiliary (Evans Aldol) | Good to Excellent (60-85%) nih.gov | High to Excellent (>95:5 dr, >99% ee) nih.govnih.gov | Moderate | Requires stoichiometric amounts of expensive chiral auxiliary; additional protection/deprotection steps increase overall step count. |
| Catalytic Asymmetric Reduction | Excellent (85-95%) | Good to Excellent (>90% ee) benthamscience.com | High | Requires synthesis of β-keto ester precursor; high-pressure hydrogenation equipment may be needed; catalyst cost. |
| Catalytic Asymmetric Aldol | Moderate to Good (50-80%) | Variable to High (up to 95% ee) benthamscience.com | High | Catalyst development can be challenging; may have lower diastereoselectivity compared to auxiliary methods. |
This table is interactive. Click on the headers to sort.
The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612), is crucial for mechanistic studies in drug metabolism and reaction kinetics. princeton.edu Several strategies can be envisioned for the synthesis of deuterium-labeled this compound.
Labeling at C3 : The hydroxyl-bearing carbon can be labeled by reducing the corresponding β-keto ester, methyl 3-oxo-2,5-dimethylhexanoate, with a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This would introduce a single deuterium atom at the C3 position.
Labeling at C2 : The α-carbon can be deuterated via an enolate exchange mechanism. The ester of this compound (with the hydroxyl group protected) can be treated with a base like lithium diisopropylamide (LDA) in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD), to quench the enolate, thus installing a deuterium atom at C2. mdpi.com
Labeling of the Isobutyl Group : Selective deuteration of the terminal methyl groups could be achieved by starting with a deuterated precursor, such as deuterated isovaleraldehyde.
These labeled analogs are invaluable tools for quantitative analysis using mass spectrometry and for elucidating metabolic pathways. nih.gov
Chemoenzymatic and Biocatalytic Synthesis
Chemoenzymatic and biocatalytic approaches offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.gov For a chiral hydroxy acid like the target molecule, enzymatic resolution is a highly effective strategy.
A common chemoenzymatic route involves the non-selective chemical synthesis of a racemic mixture of this compound, followed by esterification to form, for example, the methyl ester. This racemic ester can then be subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.gov Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester back to the carboxylic acid, while leaving the other enantiomer unreacted.
For instance, the lipase might selectively hydrolyze the (2R,3R)-ester to the (2R,3R)-acid, leaving the (2S,3S)-ester largely untouched. The resulting mixture of the acid and the unreacted ester can then be easily separated by an acid-base extraction. This process, known as kinetic resolution, can provide access to both enantiomers with high optical purity. nih.gov This method is attractive due to the mild reaction conditions (room temperature, neutral pH) and the high selectivity often achieved by enzymes. nih.gov
Engineered Polyketide Synthases (PKS) in 3-Hydroxycarboxylic Acid Production
Engineered Type I Polyketide Synthases (PKSs) represent a powerful and flexible platform for the biological synthesis of a wide array of small molecules, including 3-hydroxycarboxylic acids. nih.gov These large, modular enzymes function like a programmable assembly line, making them highly suitable for protein engineering. lbl.gov Researchers have successfully engineered PKSs to produce a variety of commodity and specialty chemicals. youtube.com
The core advantage of using PKS systems lies in their modularity. lbl.gov Unlike fatty acid synthases (FAS), PKS systems use a distinct set of enzymatic domains for each step of extending and modifying the growing polyketide chain. lbl.gov This modular nature allows for the rational design of PKSs to generate a diverse range of chemical structures. nih.gov Researchers at the Joint BioEnergy Institute (JBEI) have engineered a subunit of the lipomycin (B12350112) polyketide synthase to create a PKS capable of synthesizing over 150 different 3-hydroxycarboxylic acids, many of which are not commercially available. lbl.gov This technology provides a sustainable alternative to chemical synthesis methods that may depend on rare, expensive, or toxic precursors. lbl.gov
Substrate Specificity and Engineering of PKS Modules and Domains
Type I PKSs are composed of modules, with each module responsible for one cycle of chain elongation and modification. wikipedia.org The minimal set of domains in a module includes a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). wikipedia.org The AT domain is particularly crucial as it selects the specific "extender unit" (typically an acyl-CoA derivative) to be added to the growing chain, thereby influencing the final structure of the product. wikipedia.orgnih.gov
Engineers can alter the final product by swapping or mutating these domains. rsc.org For example, by exchanging the AT domain in the loading or extension modules, a single synthase can be engineered to produce a variety of hydroxyacids with different chain lengths and branching patterns. nih.govnih.gov This is directly relevant to the synthesis of a molecule like this compound, where specific extender units are required to create the methyl branches at positions 2 and 5. The substrate promiscuity of certain loading AT domains allows for the incorporation of different acyl-CoAs as starter units, further diversifying the potential products. nih.gov
The Ketoreductase (KR) domain is another key target for engineering. nih.gov It controls the stereochemistry of the hydroxyl group introduced during the reduction of a β-keto intermediate. nih.gov By swapping KR domains, scientists have produced various triketide lactones and short-chain β-hydroxyacids with controlled stereochemistry at both the hydroxyl and methyl-substituted carbons. nih.gov The intricate interactions between domains are critical, as downstream domains like the KS can act as "gatekeepers," influencing the efficiency with which non-natural intermediates are processed. nih.gov Cryo-electron microscopy studies have revealed that the PKS module undergoes significant structural rearrangements during its catalytic cycle, with the ACP domain moving between the various active sites within a protected reaction chamber. nih.gov
| Domain | Natural Function | Engineering Application | Reference |
|---|---|---|---|
| Acyltransferase (AT) | Selects the acyl-CoA extender unit for chain elongation. | Swapping or mutating the AT domain alters substrate specificity, controlling chain length and branching. | nih.govnih.gov |
| Ketosynthase (KS) | Catalyzes the Claisen condensation to form a C-C bond, extending the polyketide chain. | Plays a critical role in interactions between chimeric modules; can act as a "gatekeeper" for non-natural substrates. | nih.govnih.gov |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain and shuttles it between catalytic domains. | Its dynamic positioning is crucial for the catalytic cycle and efficient transfer of intermediates. | wikipedia.orgnih.gov |
| Ketoreductase (KR) | (Optional) Reduces the β-keto group to a β-hydroxyl group. | Swapping KR domains allows for control over the stereochemistry of the resulting hydroxyl group. | nih.gov |
Enzymatic Transformations and Derivatizations of Related Compounds
Beyond the integrated PKS assembly lines, individual enzymes are employed for specific transformations to produce or derivatize 3-hydroxycarboxylic acids and their precursors. This biocatalytic approach offers high selectivity under mild reaction conditions. nih.govnih.gov
One example is the use of Baeyer-Villiger monooxygenases (BVMOs). nih.gov These enzymes catalyze the oxidation of ketones to esters. A BVMO from Acinetobacter radioresistens has been used to convert alkyl levulinates (which can be derived from cellulose) into 3-acetoxypropionates, key intermediates for producing 3-hydroxypropionic acid (3-HP). nih.gov The enzyme showed enhanced efficiency and regioselectivity, particularly with butyl levulinate as a substrate. nih.gov
Lipases are another class of versatile enzymes used in biocatalysis. For instance, lipase from Pseudomonas fluorescens has been immobilized and used for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile. nih.gov This transesterification reaction is a critical step in synthesizing enantiomerically pure compounds. nih.gov Such enzymatic resolution techniques are vital for producing chiral molecules with specific biological activities.
Furthermore, multi-enzyme cascades are being designed for complex synthesis pathways. A cascade involving three fungal oxidoreductases—galactose oxidase, aryl alcohol oxidase, and a peroxygenase—was successfully used to convert 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), achieving an 80% yield. mdpi.com These examples highlight the potential of using a diverse enzymatic toolbox to create valuable chemicals from various starting materials. nih.govmdpi.comharvard.edu
Production from Renewable Carbon Sources via Microbial Engineering
A major driver for employing biotechnological methods is the ability to use renewable feedstocks, contributing to a more sustainable chemical industry. nih.govmdpi.com Microbial cell factories, such as Escherichia coli, Klebsiella pneumoniae, and various yeasts, are extensively engineered to convert renewable carbon sources into valuable chemicals like 3-hydroxycarboxylic acids. google.comfrontiersin.orgnih.gov
Glycerol (B35011), a major byproduct of biodiesel production, is a common and inexpensive feedstock. mdpi.com Engineered strains of K. pneumoniae have been developed that can produce high titers of 3-HP from glycerol, with one study reporting a titer of 83.8 g/L through optimized expression of a key aldehyde dehydrogenase and blocking of competing pathways. frontiersin.org Similarly, E. coli has been engineered to produce up to 71.9 g/L of 3-HP from glycerol by introducing a novel, highly active aldehyde dehydrogenase from Cupriavidus necator. nih.gov
Glucose and other sugars derived from sources like corn starch or lignocellulosic biomass are also primary feedstocks. mdpi.commdpi.com The production of 3-HP from glucose is redox-neutral, which is an advantage in metabolic engineering. mdpi.com Engineered Corynebacterium glutamicum has achieved a 3-HP titer of 62.6 g/L in a fed-batch fermentation using glucose and xylose. frontiersin.org
More advanced strategies even utilize C1 carbon sources. In one study, engineered E. coli was used to produce 3-HP from acetic acid and CO2. nih.gov The acetic acid can be derived from the fermentation of syngas, creating a pathway from waste gases to value-added chemicals. nih.gov By applying several metabolic engineering strategies, including enhancing the glyoxylate (B1226380) shunt and inhibiting fatty acid synthesis, a titer of 15.8 g/L of 3-HP was achieved. nih.gov These approaches demonstrate the vast potential of microbial engineering to produce platform chemicals sustainably.
| Microorganism | Carbon Source | Reported Titer (g/L) | Key Engineering Strategy | Reference |
|---|---|---|---|---|
| Klebsiella pneumoniae | Glycerol | 83.8 | Optimized expression of aldehyde dehydrogenase (PuuC), blocked lactate (B86563) synthesis. | frontiersin.org |
| Escherichia coli | Glycerol | 71.9 | Expression of a novel, highly active aldehyde dehydrogenase (GabD4) from C. necator. | nih.gov |
| Corynebacterium glutamicum | Glucose and Xylose | 62.6 | Enabled efficient glycerol production from sugars, introduced K. pneumoniae pathway. | frontiersin.org |
| Escherichia coli | Acetic Acid and CO2 | 15.8 | Enhanced acetic acid assimilation, promoted glyoxylate shunt, inhibited fatty acid synthesis. | nih.gov |
Biosynthetic Pathways and Enzymology
Elucidation of Natural Biosynthetic Routes for 3-Hydroxy-2,5-dimethylhexanoic Acid and Analogs
The natural biosynthetic route to this compound is hypothesized to be a hybrid of fatty acid and polyketide synthesis pathways. The structural features of the molecule, specifically the methyl branches at positions 2 and 5, point towards a modular synthesis process.
The biosynthesis is likely initiated with a starter unit derived from the catabolism of the branched-chain amino acid leucine (B10760876). Leucine is converted to isovaleryl-CoA, which serves as the initial building block. This starter unit accounts for the isobutyl group at one end of the fatty acid chain, including the methyl group at position 5.
Following the incorporation of the isovaleryl-CoA starter unit, the carbon chain is extended. The presence of a methyl group at position 2 strongly suggests the utilization of a methylmalonyl-CoA extender unit in the first elongation cycle. This is a hallmark of many polyketide synthase (PKS) pathways and some bacterial fatty acid synthase (FAS) systems that produce branched-chain fatty acids. nih.gov The condensation of isovaleryl-CoA with methylmalonyl-CoA would form a β-ketoacyl intermediate. Subsequent reduction of the β-keto group to a hydroxyl group by a ketoreductase (KR) domain yields the final 3-hydroxy-2,5-dimethylhexanoyl structure, which is then released from the enzyme complex.
| Precursor | Origin | Contribution to Final Structure |
| Isovaleryl-CoA | Leucine Catabolism | C5-C8 and the methyl group at C5 |
| Methylmalonyl-CoA | Propionyl-CoA carboxylation or other pathways | C1-C2 and the methyl group at C2 |
| NADPH | Pentose Phosphate Pathway, Malic Enzyme | Reducing equivalent for the 3-keto group reduction |
Mechanistic Studies of Polyketide Synthase Function in Chain Elongation
The chain elongation in the biosynthesis of this compound is believed to be catalyzed by a Type I Polyketide Synthase (PKS) or a related fatty acid synthase with relaxed substrate specificity. These large, multi-domain enzymes function as an assembly line to build complex carbon chains from simple precursors. wikipedia.org
The key steps in the chain elongation process are:
Acyltransferase (AT) Selection: The AT domain of the loading module selects isovaleryl-CoA as the starter unit and transfers it to the acyl carrier protein (ACP). The AT domain of the first elongation module then specifically selects methylmalonyl-CoA as the extender unit and loads it onto the ACP of that module. nih.gov
Ketosynthase (KS) Catalyzed Condensation: The KS domain catalyzes a Claisen condensation between the isovaleryl group (from the starter unit) and the methylmalonyl group (from the extender unit). This reaction involves the decarboxylation of methylmalonyl-ACP, which drives the formation of a new carbon-carbon bond, resulting in a β-ketoacyl-ACP intermediate.
Ketoreductase (KR) Mediated Reduction: The KR domain then catalyzes the reduction of the β-keto group to a hydroxyl group, using NADPH as a cofactor. The stereochemistry of the resulting hydroxyl group at C-3 is determined by the specific type of KR domain (A-type or B-type).
Thioesterase (TE) Catalyzed Release: Finally, the TE domain hydrolyzes the thioester bond linking the completed fatty acid to the ACP, releasing this compound.
| PKS Domain | Function in the Biosynthesis of this compound |
| Acyltransferase (AT) | Selects and loads isovaleryl-CoA (starter) and methylmalonyl-CoA (extender) onto the Acyl Carrier Protein (ACP). |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. nih.gov |
| Ketosynthase (KS) | Catalyzes the Claisen condensation between the starter and extender units. |
| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxy group, forming the 3-hydroxy functionality. |
| Thioesterase (TE) | Hydrolyzes the final product from the ACP. |
Isotope-Labeling and Tracer Studies for Pathway Delineation
To delineate the biosynthetic pathway of this compound, one would feed a producing organism with isotopically labeled precursors and then analyze the incorporation of the labels into the final product using techniques like mass spectrometry and NMR.
Hypothetical Labeling Experiments:
Feeding with [¹³C]-Leucine: If isovaleryl-CoA is the starter unit, feeding the organism with uniformly ¹³C-labeled leucine would result in the incorporation of the ¹³C label into the C-4 to C-6 positions and the C-5 methyl group of this compound.
Feeding with [¹³C]-Propionate: Propionyl-CoA is a common precursor for methylmalonyl-CoA. Feeding with ¹³C-labeled propionate (B1217596) would lead to labeling at the C-1, C-2, and the C-2 methyl group.
Feeding with [¹⁴C]-Bicarbonate: The carboxylation of acetyl-CoA or propionyl-CoA to form malonyl-CoA or methylmalonyl-CoA, respectively, involves the incorporation of bicarbonate. Using [¹⁴C]-labeled bicarbonate would result in radioactivity in the carboxyl group of the final product.
Characterization of Key Biosynthetic Enzymes and Their Cofactor Requirements
The biosynthesis of this compound relies on a suite of specialized enzymes, likely organized as a modular polyketide synthase. The key enzymes and their characteristics are inferred from well-studied analogous systems.
Isovaleryl-CoA Carboxylase (if applicable for a different starter): In some pathways, branched-chain acyl-CoAs can be further carboxylated. However, for its role as a starter, this is less likely.
Propionyl-CoA Carboxylase: This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. It requires ATP and bicarbonate as co-substrates.
Methylmalonyl-CoA Epimerase: This enzyme converts (S)-methylmalonyl-CoA to the (R)-isomer, which is the form typically used by PKS modules.
Polyketide Synthase (PKS): This is the central multi-enzyme complex.
Acyltransferase (AT): These domains are highly specific for their respective starter and extender units. The loading AT would have a binding pocket that accommodates isovaleryl-CoA, while the first extension module's AT would be specific for methylmalonyl-CoA. nih.gov
Ketoreductase (KR): This domain is responsible for the reduction of the β-keto group. The stereochemistry of the resulting hydroxyl group is dependent on the specific KR type. KR domains utilize NADPH as the hydride donor. nih.gov
| Enzyme/Domain | Cofactor/Co-substrate | Function |
| Propionyl-CoA Carboxylase | Biotin, ATP, Bicarbonate | Synthesis of methylmalonyl-CoA |
| Methylmalonyl-CoA Epimerase | - | Stereochemical conversion of methylmalonyl-CoA |
| Ketoreductase (KR) | NADPH | Reduction of the β-keto group to a β-hydroxy group |
Comparative Biosynthesis of Related Branched-Chain Fatty Acids
The biosynthesis of this compound can be better understood by comparing it to the synthesis of other branched-chain fatty acids (BCFAs), such as iso- and anteiso-fatty acids. nih.gov
Iso-Fatty Acids: These have a methyl branch on the penultimate carbon. Their biosynthesis typically starts with isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine). Subsequent elongation steps utilize malonyl-CoA as the extender unit.
Anteiso-Fatty Acids: These have a methyl branch on the antepenultimate carbon. They are initiated with 2-methylbutyryl-CoA, which is derived from isoleucine. Similar to iso-fatty acids, chain elongation proceeds with malonyl-CoA units.
The key difference in the biosynthesis of this compound is the incorporation of a methylmalonyl-CoA extender unit, which introduces the second methyl group at the C-2 position. This highlights the role of the AT domain's specificity in determining the final structure of the fatty acid. While the synthesis of iso- and anteiso-fatty acids primarily relies on the selection of the starter unit, the structure of this compound is dictated by both the starter and the extender units.
Another point of comparison is the degree of reduction. In the synthesis of saturated BCFAs, the β-keto group formed after each condensation is completely reduced to a methylene (B1212753) group by the sequential action of a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER) domain. In the case of this compound, the reduction process is halted after the KR step, leading to the characteristic hydroxyl group at the C-3 position. This is a common feature in polyketide biosynthesis. nih.gov
| Fatty Acid Type | Typical Starter Unit | Typical Extender Unit(s) | Key Differentiating Feature |
| Iso-Fatty Acids | Isobutyryl-CoA or Isovaleryl-CoA | Malonyl-CoA | Single methyl branch at the penultimate carbon. |
| Anteiso-Fatty Acids | 2-Methylbutyryl-CoA | Malonyl-CoA | Single methyl branch at the antepenultimate carbon. |
| This compound | Isovaleryl-CoA | Methylmalonyl-CoA | Two methyl branches (C2 and C5) and a hydroxyl group at C3. |
Molecular Interactions and Research Applications
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are fundamental components in the asymmetric synthesis of complex molecules, providing the necessary stereochemical control to construct intricate three-dimensional structures. nih.govnih.govresearchgate.netenamine.netchempedia.infonih.gov 3-Hydroxy-2,5-dimethylhexanoic acid, with its defined stereocenters, serves as a valuable precursor in several synthetic strategies.
Cyclodepsipeptides are a class of natural products characterized by a cyclic structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. nih.govmdpi.comresearchgate.net Their synthesis often relies on the availability of a diverse pool of chiral hydroxy acid building blocks. The general strategies for synthesizing cyclodepsipeptides involve both solution-phase and solid-phase peptide synthesis techniques, allowing for the creation of combinatorial libraries for drug discovery. mdpi.com Although a specific example detailing the use of this compound in a cyclodepsipeptide synthesis was not identified in the search results, its structure is analogous to other hydroxy acids that are incorporated into these natural products.
The principles of combinatorial chemistry are often applied to the synthesis of large libraries of compounds for high-throughput screening. Chiral building blocks like this compound are valuable in generating structural diversity in these libraries.
A particularly innovative application of combinatorial principles is found in DNA-templated synthesis (DTS), which enables the creation of vast libraries of macrocycles. nih.govnih.gov This technique utilizes DNA sequences to program the assembly of small molecules from a set of building blocks. nih.gov The resulting DNA-macrocycle conjugates can then be screened for binding affinity to protein targets. nih.gov While the specific inclusion of this compound in a DNA-templated macrocycle library is not explicitly detailed, the methodology is well-suited for incorporating diverse building blocks, including alkyl-substituted hydroxy acids. The process involves the translation of a DNA library into a library of synthetic macrocycles, which can then be subjected to selection and amplification to identify molecules with desired properties. nih.gov
The structural features of this compound make it a potential intermediate in the synthesis of various bioactive molecules. Substituted hexanoic acid derivatives have been explored for their biological activities. For instance, certain bioactive compounds incorporate substituted arylhexanamides. While a direct synthetic lineage from this compound to a specific marketed drug is not documented in the provided results, the modification of its hydroxyl and carboxyl groups can lead to a diverse range of derivatives with potential pharmacological applications.
Investigation of Molecular Recognition and Binding Mechanisms
The presence of both a hydroxyl and a carboxyl group allows this compound and its analogs to participate in specific molecular interactions, making them useful tools for studying binding phenomena.
The interaction between an enzyme and its substrate is a fundamental process in biochemistry, often described by the "lock-and-key" or "induced-fit" models. libretexts.orgdu.ac.instpius.ac.in The hydroxyl and carboxyl groups of a molecule like this compound are key features for engaging in hydrogen bonding and electrostatic interactions within an enzyme's active site. libretexts.org
While specific enzyme-substrate studies focused solely on this compound were not found, the broader class of hydroxy carboxylic acids is known to interact with various enzymes. For example, the mechanism of enzyme action can be elucidated by studying how the functional groups of a substrate bind and are oriented within the active site. researchgate.net Computational modeling and experimental techniques are employed to map these interactions and understand the catalytic process. researchgate.net
Short-chain fatty acids (SCFAs) and their derivatives are known to play significant roles in cellular signaling and metabolism. nih.govmdpi.combiorxiv.orgresearchgate.netnih.gov They can act as signaling molecules by interacting with specific G-protein coupled receptors (GPCRs) or can be metabolized to influence cellular energy status. mdpi.combiorxiv.org
Exploratory research into the cellular interactions of compounds structurally related to this compound suggests potential avenues of investigation. For instance, SCFAs can modulate inflammatory responses and influence glucose and lipid metabolism through various signaling pathways. mdpi.com They can also affect gene expression and cell cycle progression. nih.gov While direct studies on the cellular uptake and specific pathway interactions of this compound are not available, its structural similarity to endogenous SCFAs suggests it could potentially interact with similar cellular machinery, a hypothesis that warrants further investigation.
Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
The definitive structural elucidation of 3-Hydroxy-2,5-dimethylhexanoic acid requires the application of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and composition, serving as the cornerstone for its unambiguous identification.
¹H NMR spectra would reveal distinct signals corresponding to the protons in different chemical environments, such as the methyl groups at C2 and C5, the methylene (B1212753) group at C4, and the methine protons at C2, C3, and C5. The chemical shifts, signal multiplicities (splitting patterns), and integration values are all used to piece together the proton connectivity.
¹³C NMR spectra provide complementary information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the hydroxyl-bearing carbon at C3, and the various aliphatic carbons.
For unambiguous assignment and confirmation of the complex structure, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the precise bonding arrangement within the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. For this compound (C₈H₁₆O₃), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further corroborate the proposed structure by showing characteristic losses of functional groups like water (H₂O) and carbon dioxide (CO₂).
| Technique | Application for Structural Confirmation | Expected Outcome for this compound |
| Advanced NMR | Elucidates the C-H framework and connectivity of atoms. | Confirmed proton and carbon chemical shifts, splitting patterns, and 2D correlations matching the molecule's structure. |
| HRMS | Determines the precise elemental formula from accurate mass measurement. | An experimental mass measurement within 5 ppm of the theoretical exact mass (160.1100) for the molecular formula C₈H₁₆O₃. sigmaaldrich.com |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is the cornerstone for assessing the purity of this compound and for separating its different stereoisomers. These methods exploit subtle differences in the physicochemical properties of the target compound, its impurities, and its isomers to achieve separation.
Impurity profiling is a critical aspect of chemical characterization, ensuring that the properties attributed to the compound are not influenced by contaminants. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for this purpose. nih.govbldpharm.com
The process involves:
Chromatographic Separation: An HPLC system, often using a reverse-phase column (like a C18), separates this compound from any impurities based on differences in polarity.
Detection and Identification: The eluent from the HPLC column is directed into an HRMS detector. The mass spectrometer continuously acquires high-resolution mass spectra, allowing for the detection of trace-level impurities. The accurate mass data obtained for each impurity peak can be used to propose its elemental formula, facilitating its identification, especially when compared against known potential by-products from the synthesis. researchgate.net
Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of an organic compound without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the purity assessment of this compound, a specific, well-resolved proton signal from the molecule is chosen. This signal is integrated and compared to the integral of a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) added to the sample. epa.gov By comparing these integrals and knowing the molecular weights and masses of the sample and standard, a precise and accurate purity value can be calculated.
This compound possesses three stereocenters (at carbons C2, C3, and C5), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is crucial, as they can have different biological activities. Chiral chromatography is the definitive method for this analysis. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. heraldopenaccess.ussigmaaldrich.com By comparing the peak areas of the separated enantiomers, the enantiomeric excess (ee) and diastereomeric excess (de) can be accurately determined. nih.govrsc.org
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, or those that can be made volatile through derivatization (e.g., esterification of the carboxylic acid), chiral GC is a highly effective alternative. phcogres.com A capillary column coated with a chiral selector (often a cyclodextrin (B1172386) derivative) separates the isomers before they enter the mass spectrometer for detection and identification. gcms.cz
| Method | Purpose | Key Principle |
| LC-MS | Impurity Profiling | Chromatographic separation of components followed by mass-based detection and identification. bldpharm.comnih.gov |
| qNMR | Purity Determination | Comparison of NMR signal integral of the analyte to that of a certified internal standard of known concentration. epa.gov |
| Chiral Chromatography | Enantiomeric/Diastereomeric Separation | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. gcms.czsigmaaldrich.com |
Development and Validation of Analytical Protocols for Research Applications
To ensure that the data generated from the analysis of this compound is reliable, reproducible, and fit for its intended research purpose, the analytical methods themselves must be properly developed and validated. sysrevpharm.orgomicsonline.org This systematic process is guided by principles outlined by organizations like the International Council for Harmonisation (ICH). researchgate.net
The development of an analytical protocol involves several stages:
Defining the Goal: The objective is first established, whether it is for structural confirmation, purity testing, or isomer separation.
Method Selection and Optimization: An appropriate technique (e.g., HPLC, GC) is chosen. Parameters such as the stationary phase, mobile phase composition/temperature gradient, and detector settings are systematically optimized to achieve the desired performance (e.g., good resolution, peak shape, and sensitivity). ijirt.org
Method Validation: The optimized method is then subjected to validation to demonstrate its suitability. researchgate.net Validation involves testing a series of key performance parameters.
The following table summarizes the essential validation parameters for an analytical method intended for quantitative research on this compound.
| Validation Parameter | Description | Assessment for Research Applications |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, or other isomers). | The method must demonstrate that it can separate the main peak of this compound from all other potential components. researchgate.net |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and detector response (e.g., peak area). researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed by analyzing samples with known concentrations or by spike-recovery experiments. researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Evaluated at different levels: repeatability (same lab, same day) and intermediate precision (same lab, different days/analysts). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is established based on the linearity and accuracy studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Involves making small changes to parameters like mobile phase pH, column temperature, or flow rate to ensure the method remains reliable. sysrevpharm.org |
By rigorously developing and validating analytical protocols, researchers can have high confidence in the quality and integrity of the scientific data generated in studies involving this compound. omicsonline.org
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Predicting Enzyme Active Site Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is particularly useful for predicting the interaction between a ligand, such as 3-Hydroxy-2,5-dimethylhexanoic acid, and the active site of a protein or enzyme. The primary goal of molecular docking is to simulate the binding process and to calculate the binding affinity, which can be used to rank potential drug candidates.
The process involves the prediction of the ligand's conformation and its orientation within the active site of the target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the hydroxyl and carboxyl groups of this compound are key features for forming hydrogen bonds with amino acid residues in an enzyme's active site.
Recent studies on the hydroxycarboxylic acid receptor 3 (HCAR3), a G-protein-coupled receptor involved in cellular energy metabolism, have revealed the structural basis for how it recognizes endogenous ligands like 3-hydroxyoctanoic acid. nih.gov Molecular docking simulations of this compound with HCAR3 could elucidate the specific binding modes and key amino acid interactions, providing a basis for designing more potent and selective agonists or antagonists. nih.gov
Table 1: Key Interactions in Molecular Docking of a Hypothetical this compound-HCAR3 Complex
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue in HCAR3 |
| Hydrogen Bond | Carboxyl group | Arginine, Lysine, Serine |
| Hydrogen Bond | Hydroxyl group | Aspartate, Glutamate, Tyrosine |
| Hydrophobic Interaction | Dimethylhexane backbone | Leucine (B10760876), Isoleucine, Valine |
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The molecule's flexibility, due to the presence of several single bonds in its hexanoic acid backbone, allows it to adopt numerous conformations in solution. Identifying the low-energy, and therefore most populated, conformations is crucial for understanding its chemical reactivity and biological activity.
Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net interatomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is used to find the most stable conformer(s) of a molecule. For this compound, this would involve systematic or stochastic searches of the conformational space to locate the global energy minimum and other low-energy local minima.
Computational tools can generate and analyze the potential energy surface of the molecule, providing valuable data on the relative energies of different conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are employed to study the electronic structure, reactivity, and other properties of molecules from first principles. These methods, such as Density Functional Theory (DFT), provide detailed information about the distribution of electrons within this compound, which governs its chemical behavior.
By solving the Schrödinger equation for the molecule, it is possible to calculate a wide range of properties, including the molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively, which is fundamental to its reactivity.
The electrostatic potential map can visualize the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), highlighting the sites most likely to be involved in electrostatic interactions with other molecules, such as the oxygen atoms of the carboxyl and hydroxyl groups.
Table 2: Predicted Electronic Properties of a 3-Hydroxycarboxylic Acid
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates potential for electron donation (nucleophilic) |
| LUMO Energy | Relatively low | Indicates potential for electron acceptance (electrophilic) |
| Electrostatic Potential | Negative potential around carboxyl and hydroxyl oxygens | Sites for electrophilic attack or hydrogen bonding |
| Dipole Moment | Non-zero | Indicates overall polarity of the molecule |
De Novo Design Principles for 3-Hydroxycarboxylic Acid Derivatives
De novo design refers to the computational design of novel molecules with desired properties from scratch. For 3-hydroxycarboxylic acids, the goal is often to create derivatives with enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. This process typically involves two main stages: the construction of molecular structures and the prediction of their properties.
Starting with a scaffold like the 3-hydroxycarboxylic acid core, algorithms can systematically add or modify functional groups to generate a virtual library of new compounds. These modifications can be guided by a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For instance, the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment has been identified as an important pharmacophore for analgesic and anti-inflammatory activities in other molecular scaffolds. mdpi.com
The designed molecules are then evaluated computationally for their predicted binding affinity to a target protein, as well as for other properties such as synthetic accessibility and drug-likeness. This iterative process of design and evaluation allows for the rapid exploration of chemical space and the identification of promising new candidates for synthesis and experimental testing.
Application of Machine Learning in Predicting Synthetic Outcomes and Biological Activities
Machine learning (ML) has become a powerful tool in chemistry for predicting a wide range of molecular properties and reaction outcomes. unisza.edu.my For this compound and its derivatives, ML models can be trained on existing data to predict both their biological activities and the feasibility of their synthesis. nih.govresearchgate.net
In predicting biological activity, quantitative structure-activity relationship (QSAR) models are a common application of machine learning. nih.gov These models correlate the structural or physicochemical properties of a set of molecules with their known biological activities. nih.gov By training on a dataset of 3-hydroxycarboxylic acids with measured activities, an ML model can learn to predict the activity of new, untested derivatives. nih.gov Various algorithms, including linear regression, random forest, and support vector machines, can be employed for this purpose. nih.gov
For predicting synthetic outcomes, machine learning models can be trained on large databases of chemical reactions. researchgate.net These models can learn the complex rules that govern chemical reactivity and predict the likely products of a given set of reactants and conditions, or even suggest suitable reaction conditions to achieve a desired product. nih.gov This can significantly accelerate the process of chemical synthesis by reducing the need for trial-and-error experimentation. researchgate.net
Table 3: Machine Learning Models and Their Applications in Chemistry
| Machine Learning Model | Application | Example |
| Random Forest Regression | Predicting biological activity (e.g., IC50 values) | Training a model on a dataset of enzyme inhibitors to predict the potency of new compounds. nih.gov |
| Support Vector Machine | Classifying molecules as active or inactive | Building a classifier to distinguish between compounds that bind to a specific receptor and those that do not. nih.gov |
| Recurrent Neural Network | Predicting reaction outcomes | Using a model to predict the products of a chemical reaction based on the reactants and reagents. |
| Decision Tree | Predicting toxicity of carboxylic acids based on molecular descriptors. unisza.edu.my | Using properties like logP and pKa to classify a compound's potential toxicity. unisza.edu.my |
Future Research Trajectories
Exploration of Undiscovered Biological Roles and Molecular Targets
The biological significance of many microbial metabolites, including branched-chain hydroxy fatty acids, remains largely uncharted territory. Hydroxy fatty acids (HFAs) are known to be present in a variety of organisms, including plants, animals, and microbes, and have demonstrated a range of physiological effects such as antibiotic, anti-inflammatory, and anti-diabetic properties. nih.gov The specific positioning of the hydroxyl group on the fatty acid chain can significantly influence its biological activity. nih.gov
Future research should prioritize screening 3-Hydroxy-2,5-dimethylhexanoic acid for a wide array of biological activities. Key areas of investigation could include:
Antimicrobial and Biofilm-Modulating Effects: Given that structurally related fatty acids exhibit antimicrobial properties, it is plausible that this compound could possess activity against pathogenic bacteria or fungi. Investigations into its ability to disrupt microbial communication systems, such as quorum sensing, could also yield valuable insights.
Immunomodulatory and Anti-inflammatory Potential: The gut microbiome is a rich source of metabolites that interact with the host immune system. Branched-chain HFAs produced by gut microbes have been shown to impact human health. nih.gov Therefore, it is conceivable that this compound could modulate immune responses, and this warrants thorough investigation.
Metabolic Signaling: Fatty acids and their derivatives can act as signaling molecules, influencing metabolic pathways. Research could explore whether this compound interacts with key metabolic receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, to regulate processes like glucose and lipid metabolism.
Development of Greener and More Sustainable Synthetic Routes
The advancement of green chemistry principles is crucial for the environmentally responsible production of chemicals. While specific green synthesis routes for this compound have not been reported, progress in the sustainable synthesis of related compounds offers a roadmap for future endeavors.
Future research in this area should focus on:
Biocatalytic Approaches: Employing isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations under mild conditions is a cornerstone of green chemistry. Research into the use of lipases, hydroxylases, or other enzymes for the regio- and stereoselective synthesis of this compound from renewable feedstocks would be a significant step forward. The oxidation of aldehydes using selenium-containing catalysts in water presents an eco-friendly protocol for synthesizing carboxylic acids. mdpi.com
Renewable Feedstocks: Identifying and engineering metabolic pathways to produce the precursor molecules for this compound from renewable resources like biomass-derived sugars or fatty acids is essential for a sustainable production pipeline. For instance, a sustainable route for producing 6-hydroxyhexanoic acid from biobased 1,6-hexanediol (B165255) has been demonstrated. rsc.org
Solvent Minimization and Benign Catalysts: The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents and employ non-toxic, recyclable catalysts is a key goal. Methodologies like the use of natural acid catalysts, such as lemon juice, for organic reactions showcase the potential for innovative and environmentally friendly approaches.
Advanced Metabolic Engineering for Enhanced Bioproduction
For microbial production of this compound to be economically viable, significant improvements in yield and productivity will be necessary. Advanced metabolic engineering strategies, which involve the targeted modification of microbial genomes, will be instrumental in achieving these goals.
Future research directions in metabolic engineering could include:
Host Strain Selection and Optimization: Identifying and engineering robust microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, for the efficient production of branched-chain hydroxy fatty acids is a critical first step. These organisms have well-characterized genetics and are amenable to genetic manipulation. frontiersin.orgmdpi.com
Pathway Engineering and Optimization: This would involve the identification and heterologous expression of genes encoding the necessary biosynthetic enzymes, as well as the knockout or downregulation of competing metabolic pathways to channel metabolic flux towards the desired product. For example, blocking the β-oxidation of fatty acids in E. coli has been shown to increase the yield of ω-hydroxydecanoic acid. frontiersin.org
Enhancing Precursor and Cofactor Supply: The availability of precursor molecules and essential cofactors, such as NADPH and ATP, can be a limiting factor in bioproduction. Engineering central carbon metabolism to increase the intracellular pools of these molecules is a common strategy to boost yields.
Transporter Engineering: Efficiently exporting the product out of the cell can prevent feedback inhibition and simplify downstream processing. The co-expression of fatty acid transporter proteins, like FadL, has been shown to enhance the production of hydroxy fatty acids. frontiersin.org
Integration of Omics Technologies for Systems-Level Understanding
A comprehensive understanding of the cellular processes involved in the production and biological activity of this compound requires a systems-level approach. The integration of various "omics" technologies can provide a holistic view of the underlying molecular mechanisms.
Future research should leverage:
Genomics and Metagenomics: Sequencing the genomes of microorganisms that naturally produce this compound (if any are discovered) can reveal the biosynthetic gene clusters responsible for its synthesis. Metagenomic analysis of complex microbial communities could also help in identifying novel enzymes for its production.
Transcriptomics: Analyzing the complete set of RNA transcripts in a cell under different conditions can provide insights into the genes that are up- or downregulated in response to the presence of this compound or during its production.
Proteomics: Studying the entire protein complement of a cell can help in identifying the enzymes directly involved in the biosynthesis of the compound and can also reveal its molecular targets.
Metabolomics: Analyzing the complete set of metabolites in a biological sample can help to understand the metabolic context in which this compound is produced and can also identify its downstream metabolic effects. rsc.org Multi-omics approaches are powerful tools for understanding the dynamics of biological functions in various conditions. nih.gov
Computational Tools for Accelerating Research and Discovery
Computational approaches are increasingly being used to accelerate the pace of scientific discovery in various fields, including chemistry and biology. These tools can be invaluable in predicting the properties and functions of molecules like this compound, thereby guiding experimental research.
Future research could benefit from the application of:
Q & A
Basic Research Questions
Q. How can the purity and identity of 3-Hydroxy-2,5-dimethylhexanoic acid be verified in laboratory settings?
- Methodological Answer : Thin-layer chromatography (TLC) and gas chromatography (GC) are standard techniques for purity assessment. For TLC, use a solvent system of hexane/ethyl ether/acetic acid (60:40:2 by vol.) to achieve distinct separation spots. Confirm identity via mass spectrometry (MS) to validate molecular weight and structural fragments . GC with flame ionization detection (FID) is recommended for quantitative purity analysis (>98%).
Q. What solvents are suitable for dissolving this compound in experimental workflows?
- Methodological Answer : The compound is soluble in chloroform, ethanol, and methanol, as demonstrated by solubility profiles of structurally related 3-hydroxy fatty acids. Pre-saturate solvents with inert gases (e.g., nitrogen) to prevent oxidation during dissolution .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Avoid exposure to heat, moisture, or incompatible materials (e.g., strong acids/alkalis, oxidizing agents) to prevent degradation .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. Compare spectral data with PubChem records for 3,3-dimethylhexanoic acid (e.g., InChI:
InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10)) to identify structural analogs .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Ruthenium-catalyzed asymmetric reduction, as applied to hydroxy ketones (e.g., (S)-3-hydroxy-2,2-dimethylcyclopentanone), can be adapted. Use a chiral TsDPEN ligand with low catalyst loadings (0.1–1 mol%) in isopropanol or dichloromethane to achieve high enantiomeric excess (ee >95%) .
Q. How can this compound serve as a biomarker in metabolic disorder studies?
- Methodological Answer : 3-Hydroxy fatty acids are biomarkers for mitochondrial β-oxidation disorders. Quantify free 3-hydroxy metabolites in serum or fibroblasts using stable isotope dilution-gas chromatography-mass spectrometry (SID-GC-MS). Validate results against clinical thresholds for disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix interference and low analyte concentrations require derivatization (e.g., pentafluorobenzyl esters) to enhance GC-MS sensitivity. Use deuterated internal standards (e.g., d₃-3-hydroxyhexanoic acid) to correct for ion suppression and recovery variability .
Q. Are there hazardous decomposition products or reactivity concerns under experimental conditions?
- Methodological Answer : While direct data on decomposition products is limited, structurally similar hydroxy acids may form reactive aldehydes under oxidative conditions. Avoid high temperatures (>100°C) and incompatible reagents (e.g., strong oxidizers). Conduct stability tests under experimental conditions using TLC or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
